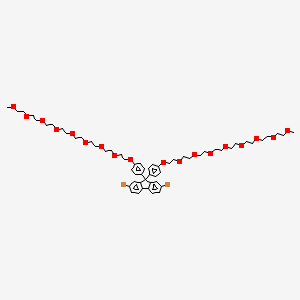
25,25'-(((2,7-Dibromo-9H-fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2,5,8,11,14,17,20,23-octaoxapentacosane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
25,25’-(((2,7-Dibromo-9H-fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2,5,8,11,14,17,20,23-octaoxapentacosane) is a complex organic compound that features a fluorene core substituted with bromine atoms and linked to polyether chains
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 25,25’-(((2,7-Dibromo-9H-fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2,5,8,11,14,17,20,23-octaoxapentacosane) typically involves multiple steps:
Bromination of Fluorene: The starting material, fluorene, is brominated to produce 2,7-dibromo-9H-fluorene.
Formation of Bisphenol Linker: The dibromo-fluorene is then reacted with a bisphenol compound to form the bis(4,1-phenylene) linkage.
Attachment of Polyether Chains: Finally, the polyether chains are attached through etherification reactions, resulting in the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and etherification processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Substitution: The bromine atoms on the fluorene core can be substituted with various nucleophiles, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.
Polymerization: Catalysts such as palladium complexes are often employed in polymerization reactions.
Major Products
Oxidation: Fluorenone derivatives.
Substitution: Various substituted fluorene derivatives.
Polymerization: High-molecular-weight polymers.
科学的研究の応用
25,25’-(((2,7-Dibromo-9H-fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2,5,8,11,14,17,20,23-octaoxapentacosane) has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electronic properties.
Materials Science: Employed in the synthesis of advanced materials with unique mechanical and thermal properties.
Biological Research: Investigated for its potential use in drug delivery systems and as a component in bio-compatible materials.
作用機序
The mechanism of action of this compound in its various applications involves its ability to interact with other molecules through its bromine and ether functionalities. In organic electronics, it acts as a charge transport material, facilitating the movement of electrons or holes within a device . In biological systems, its polyether chains can interact with biological membranes, potentially aiding in the delivery of therapeutic agents .
類似化合物との比較
Similar Compounds
Uniqueness
What sets 25,25’-(((2,7-Dibromo-9H-fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(2,5,8,11,14,17,20,23-octaoxapentacosane) apart from these similar compounds is its extended polyether chains, which impart unique solubility and mechanical properties. This makes it particularly suitable for applications requiring flexible and durable materials .
特性
分子式 |
C59H84Br2O18 |
|---|---|
分子量 |
1241.1 g/mol |
IUPAC名 |
2,7-dibromo-9,9-bis[4-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]fluorene |
InChI |
InChI=1S/C59H84Br2O18/c1-62-15-17-64-19-21-66-23-25-68-27-29-70-31-33-72-35-37-74-39-41-76-43-45-78-53-9-3-49(4-10-53)59(57-47-51(60)7-13-55(57)56-14-8-52(61)48-58(56)59)50-5-11-54(12-6-50)79-46-44-77-42-40-75-38-36-73-34-32-71-30-28-69-26-24-67-22-20-65-18-16-63-2/h3-14,47-48H,15-46H2,1-2H3 |
InChIキー |
VOOUCIFHUOGAKM-UHFFFAOYSA-N |
正規SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOC1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)C5=CC=C(C=C5)OCCOCCOCCOCCOCCOCCOCCOCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















